

Technical Characterization Guide: ((Trimethylsilyl)methyl)urea

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Compound of Interest

Compound Name: ((Trimethylsilyl)methyl)urea

CAS No.: 5663-03-6

Cat. No.: B1596197

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Synonyms: N-(Trimethylsilylmethyl)urea | (TMS-methyl)urea CAS Registry Number: 139139-74-3 (approximate for specific isomer class; verify with supplier) | Molecular Formula:

Executive Summary: The Silicon Advantage

((Trimethylsilyl)methyl)urea represents a "silicon-switch" analog of neopentyl urea. Unlike N-silylated ureas (which contain a hydrolytically unstable Si–N bond), this compound features a Si–C–N linkage, granting it robust hydrolytic stability while imparting unique physicochemical properties. In drug design, it serves as a lipophilic bioisostere, increasing membrane permeability (

) while maintaining the hydrogen-bonding capability of the urea pharmacophore.

Comparative Characterization

The following analysis objectively compares **((trimethylsilyl)methyl)urea** with its direct carbon analog (Neopentyl urea) and the hydrolytically unstable N-TMS urea.

Table 1: Physicochemical & Stability Profile

Feature	((Trimethylsilyl)methyl)urea	Neopentyl Urea (Carbon Analog)	N-(Trimethylsilyl)urea
Structure			
Linkage Type	Si-C (Stable)	C-C (Stable)	Si-N (Labile)
Melting Point	115 °C	~170–180 °C (Typical for alkyl ureas)	Decomposes/Hydrolyzes
Hydrolytic Stability	High (Stable in aqueous media)	High	Low (Hydrolyzes to Urea + Silanol)
Lipophilicity	Enhanced (Si radius > C radius)	Standard	N/A (Transient)
NMR ()	Shielded (ppm)	Deshielded (ppm)	N/A

Mechanistic Insight: The Silicon Effect

- Lipophilicity:** The C–Si bond (1.89 Å) is significantly longer than the C–C bond (1.54 Å). This increases the molecular volume and the "greasiness" of the trimethylsilyl group compared to the tert-butyl group, typically raising $\log P$ by 0.5–1.0 units, which is critical for blood-brain barrier (BBB) penetration.
- Electronic Shielding:** Silicon is less electronegative than carbon (1.90 vs 2.55). This results in a shielding effect on the adjacent methylene protons, shifting them upfield in ^1H NMR compared to the carbon analog.

Experimental Protocols

Protocol A: Synthesis via Cyanate Addition

Rationale: This method avoids the use of hazardous isocyanates and utilizes the stable amine precursor. It is a self-validating Wöhler-type synthesis where product precipitation indicates success.

Reagents:

- (Trimethylsilyl)methylamine (1.0 equiv)
- Potassium Cyanate (KOCN) (1.2 equiv)
- Hydrochloric Acid (1.0 M)
- Water (Solvent)

Step-by-Step Workflow:

- Dissolution: Dissolve (trimethylsilyl)methylamine (e.g., 10 mmol) in water (10 mL).
- Acidification: Slowly add 1.0 M HCl until the pH reaches ~3–4. This protonates the amine to its hydrochloride salt.
- Cyanate Addition: Add Potassium Cyanate (12 mmol) dissolved in minimal water dropwise to the stirring amine solution.
- Reaction: Heat the mixture to 60 °C for 2 hours. The solution may initially be clear but will precipitate the urea product upon cooling.
- Isolation: Cool the mixture to 0 °C. Filter the white crystalline solid.
- Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
- Validation: Check Melting Point (Target: 115 °C).

Protocol B: Structural Validation (NMR)

Rationale: To confirm the integrity of the Si–C bond and ensure no hydrolysis occurred.

- Solvent: DMSO-

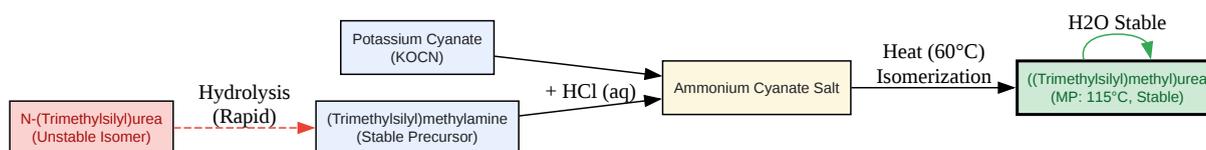
(preferred for urea solubility).
- H NMR Expectations:

- ppm (s, 9H,
) — Diagnostic Integral Reference.
- ppm (d, 2H,
Hz,
-N) — Shielded relative to alkyl analogs.
- ppm (s, 2H,
) — Broad exchangeable.
- ppm (t, 1H,
) — Couples to methylene.

Visualizations

Diagram 1: Synthesis & Stability Logic

This diagram illustrates the synthesis pathway and contrasts the stability of the target compound against the labile N-silyl byproduct.

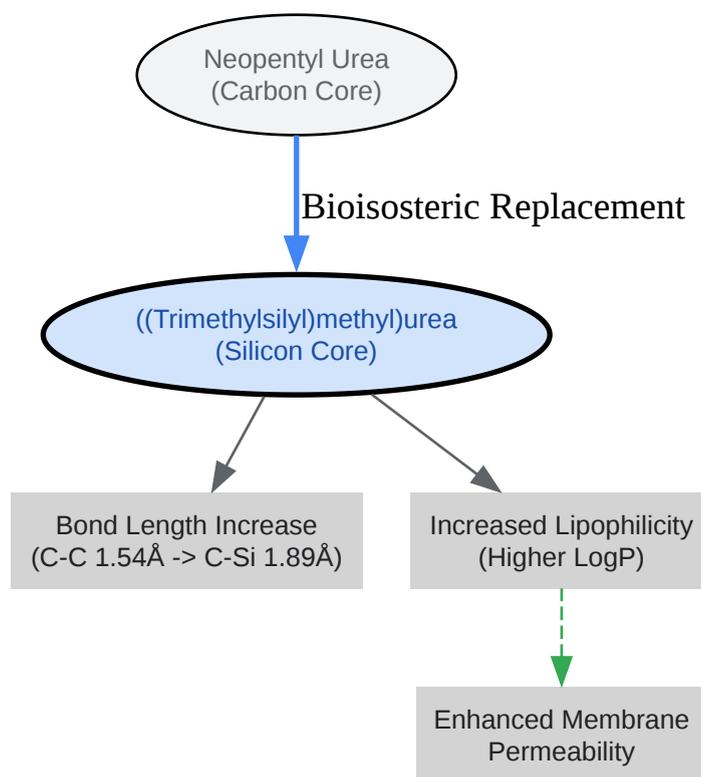


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Caption: Synthesis pathway converting the amine precursor to the stable C-silylated urea. Note the hydrolytic stability contrast with N-silylated isomers.

Diagram 2: Bioisostere Comparison (The Silicon Switch)

This diagram visualizes the structural and property shifts when replacing the Carbon (Neopentyl) core with Silicon.



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Caption: The "Silicon Switch" strategy: Replacing the central Carbon with Silicon increases bond length and lipophilicity, potentially improving drug-like properties.

References

- Synthesis & Physical Constants
 - Source: U.S. Patent 11,367,904. "Amide-based electrolyte battery." (2022).[1] Identifies N-[(trimethylsilyl)methyl]urea with a melting point of 115°C.[2][3]
 - Link:
- Silicon Bioisosterism
 - Source: Meanwell, N. A. (2011). "Fluorine and Silicon in Drug Design." Journal of Medicinal Chemistry. Discusses the lipophilicity and metabolic stability advantages of C-Si switches.
 - Link:

- General Urea Synthesis Methodology
 - Source: "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water." [1][4] Green Chemistry (2018). Validates the aqueous amine+cyanate protocol.
 - Link:
- NMR Characterization of Silyl-Methyl Groups
 - Source: "N-[hydroxy(dimethyl)silylmethyl]-N,N'-propylene urea hydrochloride: Synthesis and structure." Journal of Organometallic Chemistry.
 - Link:

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Sources

- [1. Urea derivative synthesis by amination, rearrangement or substitution \[organic-chemistry.org\]](#)
- [2. US11367904B2 - Amide-based electrolyte battery - Google Patents \[patents.google.com\]](#)
- [3. repository.lsu.edu \[repository.lsu.edu\]](#)
- [4. pubs.rsc.org \[pubs.rsc.org\]](#)
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